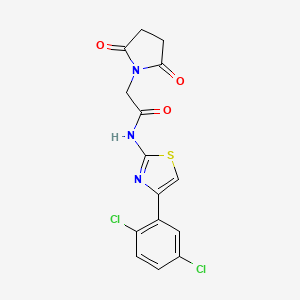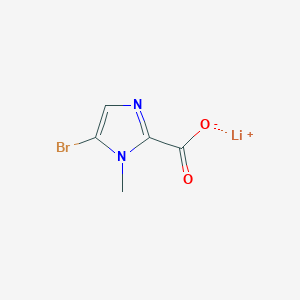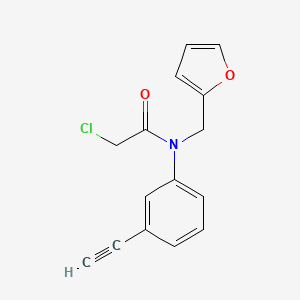![molecular formula C22H21ClF3N7O B2908064 N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea,monohydrochloride CAS No. 2320261-72-9](/img/structure/B2908064.png)
N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea,monohydrochloride
Descripción general
Descripción
Complex diseases, like cancer, may best be countered by compounds that affect multiple targets. AD57 is a polypharmacological cancer therapeutic, in that it is designed to modulate multiple targets related to cancer. In Drosophila, it potently inhibits the receptor tyrosine kinase RET (IC50 = 2 nM) and reduces the activity of numerous other kinases by more than 80% when given at 1 μM. Most notably, AD57 interferes with kinases downstream of RET, including Src, Raf, and S6K, providing further efficacy in preventing signaling leading to invasion, proliferation, and metabolism relevant to cancer.
Aplicaciones Científicas De Investigación
Based on the information available from the search results, here is a comprehensive analysis of the scientific research applications of AD57 (hydrochloride), focusing on its role as a polypharmacological cancer therapeutic:
Cancer Therapy
AD57 (hydrochloride) is designed to regulate multiple targets related to cancer. It effectively suppresses tyrosine kinase RET and weakens the activity of numerous other kinases. By interfering with kinases downstream of RET, including Raf, Src, and S6K, AD57 provides further efficacy in preventing signaling leading to cancer progression .
Targeted Drug Delivery
Advancements in nanotechnology may provide innovative ways to boost research via targeted drug delivery at brain-targeted specific sites. While not directly mentioned in relation to AD57 (hydrochloride), this approach could potentially be applied to enhance the delivery and efficacy of AD57 in treating diseases like Alzheimer’s .
Mecanismo De Acción
Target of Action
AD57 primarily targets the receptor tyrosine kinase RET . It effectively suppresses tyrosine kinase RET and weakens the activity of numerous other kinases . The compound also interferes with kinases downstream of RET, including Raf, Src, and S6K .
Mode of Action
AD57 inhibits the receptor tyrosine kinase RET, which is likely sufficient to initiate a series of transformation events including medullary thyroid carcinoma, multiple endocrine neoplasias type 2A, and 2B . It also reduces the activity of numerous other kinases .
Biochemical Pathways
AD57 interferes with kinases downstream of RET, including Raf, Src, and S6K . This interference provides further efficacy in preventing signaling leading to invasion, proliferation, and metabolism related to cancer .
Pharmacokinetics
It is known that the compound is orally active .
Result of Action
AD57’s action results in the suppression of tyrosine kinase RET and the weakening of the activity of numerous other kinases . This leads to the prevention of signaling that leads to invasion, proliferation, and metabolism related to cancer .
Action Environment
It is known that the compound is orally active, suggesting that it is stable in the digestive tract .
Propiedades
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N7O.ClH/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25;/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKXOIZTZQJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2907983.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2907989.png)




![1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2907995.png)

![N-(1-cyanocyclopentyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2907998.png)
![6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2908000.png)
